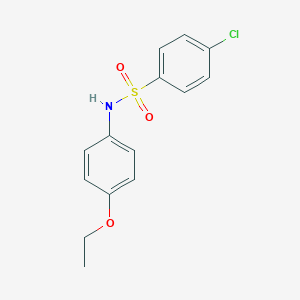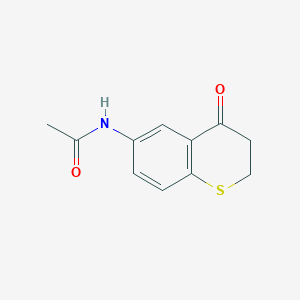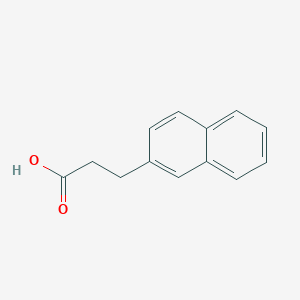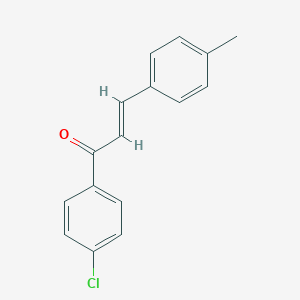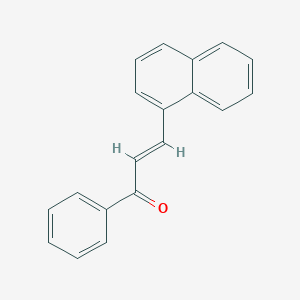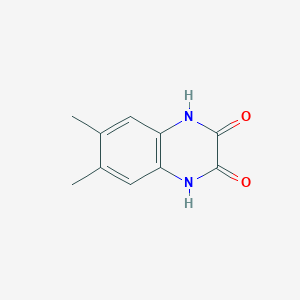![molecular formula C26H32Br2N4O B182787 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine CAS No. 74151-34-1](/img/structure/B182787.png)
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is a quinazoline derivative that has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
The compound 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has potential applications in scientific research. One such application is in the study of cancer. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cell proliferation. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism Of Action
The mechanism of action of 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine involves the inhibition of specific enzymes and receptors involved in cell proliferation. This compound has been found to target the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which play a crucial role in cancer cell growth and angiogenesis. By inhibiting these receptors, this compound can effectively inhibit the growth of cancer cells.
Biochemical And Physiological Effects
The compound 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine in lab experiments is its specificity in targeting specific enzymes and receptors involved in cell proliferation. This makes it a valuable tool for studying the mechanisms involved in cancer cell growth and angiogenesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
Synthesis Methods
The synthesis of 4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been achieved using various methods. One such method involves the reaction of 2-(2,4-dibromophenyl)acetonitrile with 6-methoxy-2-nitroaniline in the presence of potassium carbonate and copper powder. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield the desired compound.
properties
CAS RN |
74151-34-1 |
|---|---|
Product Name |
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
Molecular Formula |
C26H32Br2N4O |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C26H32Br2N4O/c1-5-32(6-2)15-7-8-18(3)29-26-22-17-21(33-4)12-13-24(22)30-25(31-26)14-10-19-9-11-20(27)16-23(19)28/h9-14,16-18H,5-8,15H2,1-4H3,(H,29,30,31)/b14-10+ |
InChI Key |
YWPCLBUQOZWORF-GXDHUFHOSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)/C=C/C3=C(C=C(C=C3)Br)Br |
SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Br)Br |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=C(C=C2)OC)C=CC3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



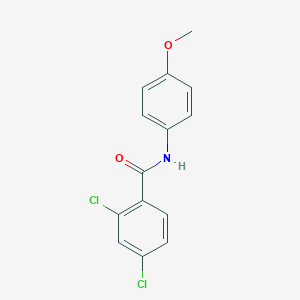
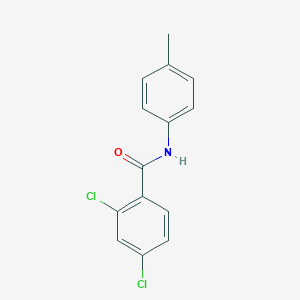
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
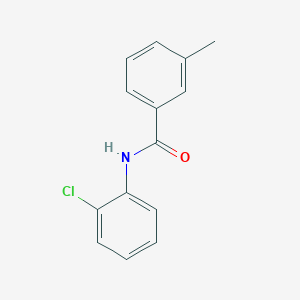
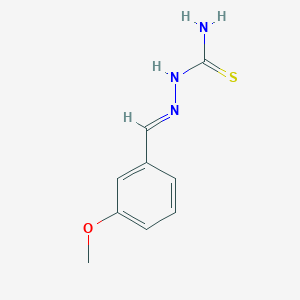
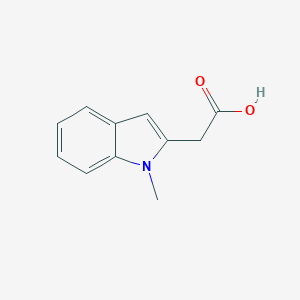
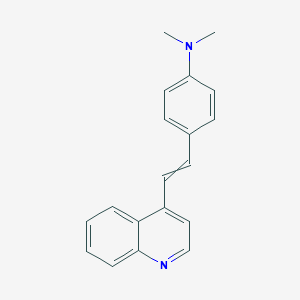
![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
